molecular formula C17H17ClN6O3 B10890427 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B10890427
M. Wt: 388.8 g/mol
InChI Key: CHGKGBIVZNAZAC-UHFFFAOYSA-N
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Description

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with a benzamide derivative.

    Preparation of Pyrazole Intermediates: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Coupling Reaction: The pyrazole intermediates are then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction: 4-[(4-Amino-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

    Substitution: 4-[(4-Substituted-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

    Hydrolysis: Corresponding carboxylic acid and amine

Scientific Research Applications

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzamide
  • 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N~1~-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Uniqueness

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of both chloro and nitro substituents on the pyrazole ring, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C17H17ClN6O3/c1-11-14(9-22(2)20-11)7-19-17(25)13-5-3-12(4-6-13)8-23-10-15(18)16(21-23)24(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,19,25)

InChI Key

CHGKGBIVZNAZAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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